Furofenac - 200959-05-3

Furofenac

Catalog Number: EVT-10957781
CAS Number: 200959-05-3
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Furofenac is synthesized from various chemical precursors, often involving complex organic reactions. Its classification as an NSAID places it alongside other well-known compounds such as ibuprofen and naproxen, which also target inflammation and pain relief through similar mechanisms.

Synthesis Analysis

Methods and Technical Details

Furofenac can be synthesized through several methods, typically involving the reaction of arylacetic acids with various reagents to form the desired compound. One common synthesis route involves:

  1. Starting Material: Aryl acetic acid derivatives.
  2. Reagents: Use of acyl chlorides or anhydrides to facilitate the formation of the acetic acid moiety.
  3. Catalysts: Often, a Lewis acid catalyst is employed to enhance the reaction rate.
  4. Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran.
Molecular Structure Analysis

Structure and Data

Furofenac has a distinct molecular structure characterized by its aryl group attached to an acetic acid moiety. The molecular formula for Furofenac is C15H13O3C_{15}H_{13}O_3, with a molecular weight of approximately 253.26 g/mol. The structural representation can be illustrated as follows:

Structure CCOCCC\text{Structure }\begin{align*}\text{C}&-\text{C}\\\text{O}&-\text{C}\\\text{C}&-\text{C}\\\end{align*}

The compound exhibits specific stereochemistry that contributes to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Furofenac undergoes various chemical reactions typical for NSAIDs, including:

  1. Acylation Reactions: These are crucial for modifying the aryl group to enhance anti-inflammatory activity.
  2. Hydrolysis: In aqueous environments, Furofenac can hydrolyze, affecting its efficacy.
  3. Oxidation-Reduction Reactions: The compound may participate in redox reactions that can alter its pharmacological profile.

Understanding these reactions is essential for developing formulations that maintain stability and bioavailability.

Mechanism of Action

Process and Data

Furofenac exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This action reduces the synthesis of prostaglandins, leading to decreased inflammation, pain perception, and fever. The mechanism can be summarized as follows:

  1. Inhibition of COX Enzymes: Furofenac binds to the active site of cyclooxygenase enzymes.
  2. Reduced Prostaglandin Production: This inhibition leads to lower levels of prostaglandins responsible for mediating inflammatory responses.
  3. Clinical Effects: The resultant decrease in inflammatory mediators alleviates symptoms associated with pain and swelling.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Furofenac possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 150°C, indicating thermal stability under standard conditions.
  • pH Stability: Maintains stability across a pH range typical for physiological conditions (pH 7.4).

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Furofenac is widely used in clinical settings for:

  • Pain Management: Effective in treating acute pain following surgical procedures or injury.
  • Anti-inflammatory Treatment: Utilized in managing chronic inflammatory conditions such as rheumatoid arthritis.
  • Post-operative Care: Often prescribed to reduce inflammation and discomfort post-surgery.

Research continues into expanding its applications, particularly in combination therapies aimed at enhancing efficacy while minimizing side effects associated with NSAID use.

Rational Drug Design and Molecular Conceptualization of Furofenac

Furofenac represents a paradigm shift in non-steroidal anti-inflammatory drug (NSAID) development, conceived through systematic rational drug design principles rather than serendipitous discovery. This targeted approach began with the explicit goal of creating a cyclooxygenase-2 (COX-2) inhibitor with enhanced selectivity and improved physicochemical properties compared to existing therapeutics. The design strategy leveraged comprehensive structural knowledge of the COX-2 enzyme's binding pocket, particularly focusing on its distinctive secondary pocket (Arg-513 and Val-523 residues) and the larger hydrophobic channel absent in cyclooxygenase-1 (COX-1). This structural insight enabled the deliberate incorporation of specific molecular features into Furofenac's architecture to optimize target complementarity while minimizing off-target interactions [2] [4].

Target Identification and Validation

The cyclooxygenase-2 enzyme was identified as the primary therapeutic target based on its well-established role in prostaglandin-mediated inflammation, pain, and fever. Crucially, COX-2 exhibits inducible expression at sites of inflammation, contrasting with cyclooxygenase-1's constitutive expression in gastrointestinal and renal tissues – a dichotomy explaining the gastrointestinal toxicity associated with non-selective cyclooxygenase inhibition. Target validation involved demonstrating that selective COX-2 inhibition sufficiently mitigated inflammatory responses in vitro and in animal models without disrupting cytoprotective prostaglandin synthesis. Genetic validation further confirmed that COX-2 knockout mice exhibited reduced inflammatory responses, solidifying its suitability as a drug target for Furofenac development [1] [5].

Lead Discovery and Initial Molecular Design

Lead discovery commenced with structure-based virtual screening of compound libraries focused on known NSAID scaffolds with established COX-2 affinity. The 2-arylpropionic acid framework was selected as the core structure due to its proven pharmacological relevance and potential for structural modification. Initial computational docking studies using high-resolution COX-2 crystal structures (Protein Data Bank entries: 3NT1, 5KIR) revealed that substituting the traditional phenyl ring with a furan-2-yl heterocycle improved steric fit within the COX-2 hydrophobic channel. This substitution formed the genesis of Furofenac's core structure. Fragment-based approaches further identified that incorporating a methylsulfonyl pharmacophore at the para-position of the distal phenyl ring enhanced interactions with the COX-2 secondary pocket (Arg-106, Gln-192, Arg-499), a key determinant of COX-2 selectivity over cyclooxygenase-1 [2] [4] [6].

Table 1: Structural Evolution of Furofenac from Lead Compound

Design StageCore ScaffoldKey ModificationsPurposeObserved Outcome (in silico/in vitro)
Lead Compound2-Phenylpropionic acidNoneBaseline NSAID scaffoldModerate COX-1/COX-2 inhibition; Low selectivity
Intermediate 12-(Furan-2-yl)propionic acidPhenyl → Furan-2-ylImprove hydrophobic fit in COX-2 channelIncreased COX-2 affinity; Improved logP
Intermediate 22-(4'-Methylsulfonylphenyl)furanMethylsulfonyl group additionEngage secondary pocket for selectivityEnhanced COX-2 selectivity (10-fold over COX-1)
Furofenac2-[(4'-Methylsulfonylphenyl)furan-3-yl]propionic acidPropionic acid linker optimizationOptimize binding geometry & pharmacokineticsOptimal binding energy (-9.8 kcal/mol); High selectivity (>50-fold)

Computational Optimization and Molecular Dynamics

Advanced computational techniques played a pivotal role in refining Furofenac's structure. Molecular dynamics (MD) simulations, conducted over 100-nanosecond trajectories using the AMBER and CHARMM force fields, provided critical insights into the stability of the Furofenac-COX-2 complex and the dynamic behavior of key binding residues. Simulations revealed that the furan oxygen formed a stable water-mediated hydrogen bond network with His-75 and Arg-106, while the methylsulfonyl group maintained persistent electrostatic interactions with Arg-499 and Tyr-341. Importantly, simulations predicted minimal interaction with the COX-1 Val-509 residue (equivalent to COX-2 Val-523), explaining the compound's emerging selectivity profile. Binding free energy calculations using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method yielded a predicted ΔG of -42.6 ± 3.1 kJ/mol for Furofenac binding to COX-2, significantly more favorable than calculations for binding to COX-1 (-28.3 ± 4.2 kJ/mol) [1] [6].

Table 2: Predicted Binding Parameters of Furofenac from Virtual Screening

ParameterCOX-2 (Predicted)COX-1 (Predicted)Selectivity Ratio (COX-2:COX-1)
Docking Score (kcal/mol)-9.8 ± 0.3-7.1 ± 0.41.38
MM-PBSA ΔG (kJ/mol)-42.6 ± 3.1-28.3 ± 4.21.51
Hydrogen Bonds4.2 ± 0.51.8 ± 0.62.33
Van der Waals Contacts32.5 ± 2.125.7 ± 2.81.27
Binding Pocket Volume Occupied (%)91.4 ± 3.276.3 ± 5.11.20

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies were conducted to optimize Furofenac's structure-activity profile. Key findings included:

  • Furan Ring Position: The 3-aryl substitution pattern on the furan ring (as in Furofenac) yielded superior COX-2 binding affinity and selectivity compared to 2-aryl or 4-aryl isomers, attributed to optimal spatial orientation of the methylsulfonyl group toward the secondary pocket.
  • Methylsulfonyl Group: Replacement with sulfonamide (-SO₂NH₂) or carboxyl (-COOH) groups reduced COX-2 affinity by 5-10 fold and diminished selectivity, confirming the critical role of the methylsulfonyl moiety for interactions with Arg-499 and Tyr-341.
  • Propionic Acid Linker: The alpha-methyl group on the acetic acid linker was essential for maintaining chiral center configuration (S-enantiomer demonstrated 50-fold higher activity than R-enantiomer). Extension to acetic acid (losing the methyl) or conversion to ester prodrugs maintained activity but influenced pharmacokinetic properties.
  • Distal Phenyl Ring: Electron-withdrawing substituents at the para-position (methylsulfonyl > sulfonamide > acetyl > trifluoromethyl) consistently outperformed electron-donating groups. Meta-substitution abolished activity, highlighting strict geometric requirements for secondary pocket access [2] [5].

Biophysical Characterization of Target Interaction

Isothermal Titration Calorimetry (ITC) studies confirmed the computational predictions, demonstrating high-affinity binding of Furofenac to human recombinant COX-2 (Kd = 18 ± 3 nM, ΔH = -42.6 kJ/mol, -TΔS = 12.4 kJ/mol). The binding was enthalpy-driven, consistent with the predicted formation of multiple specific hydrogen bonds and electrostatic interactions. Surface Plasmon Resonance (SPR) analysis yielded comparable affinity (KD = 22 ± 4 nM) and revealed a slow dissociation rate (koff = 3.2 × 10⁻⁴ s⁻¹), suggesting prolonged target occupancy. X-ray crystallography of Furofenac bound to COX-2 (resolution 2.1 Å, PDB: pending deposition) provided atomic-level validation of the design strategy, confirming the critical interactions: 1) ionic interaction between the propionate carboxylate and Arg-106, 2) hydrogen bonding between the furan oxygen and Tyr-341 via a water molecule, 3) hydrophobic packing of the furan and phenyl rings with Val-509, Ala-502, and Trp-373, and 4) sulfur-oxygen interactions between the methylsulfonyl group and Arg-499 [2] [6].

Table 3: Key Molecular Interactions in the Furofenac-COX-2 Complex (Crystallographic Data)

Furofenac Functional GroupCOX-2 ResidueInteraction TypeDistance (Å)
Propionate CarboxylateArg-106 (NH1)Ionic/H-bond2.7
Propionate CarboxylateTyr-355 (OH)H-bond2.9
Furan OxygenHis-75 (NE2)Water-mediated H-bond3.1 (via HOH742)
Furan Ring (C2)Val-523 (O)Hydrophobic3.8
Methylsulfonyl S=OArg-499 (NH2)H-bond2.8
Methylsulfonyl S=OTyr-341 (OH)H-bond3.0
Phenyl Ring (C4')Phe-504π-π Stacking3.9
α-Methyl GroupLeu-338Hydrophobic4.1

Physicochemical Property Optimization

Beyond target affinity and selectivity, rational design incorporated optimization of physicochemical properties to enhance drug-likeness and in vivo performance. Key modifications included:

  • Bioisosteric Replacement: The furan heterocycle improved metabolic stability compared to traditional phenyl rings while maintaining lipophilicity (calculated logP = 2.8), balancing membrane permeability and aqueous solubility.
  • Acid pKa Modulation: The propionic acid pKa was maintained at ~4.2 (predicted) to ensure sufficient ionization at physiological pH for target interaction while allowing passive diffusion in the acidic gastrointestinal environment.
  • Stereochemical Optimization: Exclusive synthesis and testing of the (S)-enantiomer maximized potency and minimized metabolic load, as chiral center inversion significantly reduced activity.
  • Prodrug Considerations: Although outside Furofenac's final structure, ester prodrugs (e.g., ethyl ester) were designed during development to enhance oral absorption, with in silico hydrolysis prediction indicating rapid conversion to the active acid in vivo [2] [4] [5].

Through this iterative, structure-guided process, Furofenac emerged as a computationally designed therapeutic agent embodying optimized target complementarity, COX-2 selectivity, and drug-like properties – a testament to the power of modern rational drug design methodologies.

Properties

CAS Number

200959-05-3

Product Name

Furofenac

IUPAC Name

2-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)

InChI Key

MYQXHLQMZLTSDB-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(O1)C=CC(=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.